molecular formula C20H20N4O7S2 B2397703 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 886928-41-2

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2397703
CAS No.: 886928-41-2
M. Wt: 492.52
InChI Key: VGXXUBHLZSMPPK-UHFFFAOYSA-N
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Description

N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a sophisticated small molecule built on a 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities. This compound is characterized by two key functional groups: a methylsulfonyl-substituted phenyl ring on the oxadiazole core and a 4-(morpholinosulfonyl)benzamide moiety. The integration of the morpholinosulfonyl group is particularly significant, as it is a feature known to influence physicochemical properties like solubility and membrane permeability, which can be critical for biological activity . Compounds featuring the 1,3,4-oxadiazole core have demonstrated a wide range of potent biological activities, making them valuable tools in antibacterial and anticancer research. Specifically, N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown exceptional in vitro activity against multidrug-resistant bacterial pathogens, including Neisseria gonorrhoeae (with MICs as low as 0.06 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of sulfonyl groups in similar compounds has also been associated with the inhibition of key biological pathways. For instance, benzene-1,4-disulfonamide derivatives have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a metabolic process upon which certain cancer subtypes are dependent . These inhibitors can disrupt mitochondrial ATP production and demonstrate significant cytotoxicity in models of pancreatic cancer, suggesting a promising research application for this compound class in oncology . Furthermore, the 1,3,4-oxadiazole scaffold has been investigated for its potential to inhibit bacterial lipoteichoic acid (LTA) synthesis, a validated target against Gram-positive pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7S2/c1-32(26,27)17-4-2-3-15(13-17)19-22-23-20(31-19)21-18(25)14-5-7-16(8-6-14)33(28,29)24-9-11-30-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXXUBHLZSMPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has attracted attention in various fields of biological research due to its unique structural features. This compound includes an oxadiazole ring and functional groups such as methylsulfonyl and morpholinosulfonyl, which may confer specific biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It is hypothesized that the oxadiazole moiety plays a critical role in mediating these interactions, potentially influencing multiple signaling pathways within cells. For instance, studies indicate that the compound may inhibit specific kinases, thereby affecting cellular processes such as proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For example, preliminary data suggests that the compound can induce cell cycle arrest in the S/G2 phase by inhibiting Polo-like kinase 4 (PLK4), which is crucial for mitosis .

Anticancer Activity

Recent research has highlighted the anticancer potential of related compounds featuring the oxadiazole structure. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines with IC50 values in the low micromolar range. This suggests that structural modifications can enhance their potency and selectivity against tumor cells .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory properties of this compound. Related compounds have been reported to exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For example, certain derivatives have shown IC50 values as low as 0.10 μM against these targets, indicating a strong potential for therapeutic applications in inflammatory diseases .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 2.5 µM after 48 hours of treatment. This highlights the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity Assessment

In another study focusing on inflammatory models, this compound was tested for its ability to reduce prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in PGE2 production at concentrations as low as 1 µM, suggesting effective modulation of inflammatory responses.

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity IC50 (µM)
This compoundStructureAnticancer, Anti-inflammatory2.5 (cancer), 1 (inflammation)
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amineStructureKinase inhibition0.10 (COX inhibition)
Quinoxaline derivatives-Antitumor activity1.9 (HCT-116), 2.3 (MCF-7)

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug design. Its unique structural features, including the oxadiazole ring and sulfonamide groups, suggest it may possess anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, thus providing a basis for its therapeutic use .

Mechanism of Action
The mechanism of action involves the compound's interaction with biological targets, such as enzymes and receptors. By modulating their activity, it can potentially exert anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit oxidative phosphorylation (OXPHOS), a pathway critical in certain cancers . This inhibition could lead to reduced ATP production in cancer cells, highlighting its potential as an anticancer agent.

Materials Science

Development of Novel Materials
Due to its unique chemical structure, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is being explored for the development of new materials with specific electronic or optical properties. The presence of the oxadiazole ring may enhance the stability and performance of materials used in electronic applications .

Biological Studies

Interaction Studies
The compound is utilized in various biological studies to understand its interactions with different biological systems. For example, it may be employed to investigate its effects on cell signaling pathways or to assess its potential as a therapeutic agent against microbial infections .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent groups. Key comparisons include:

Compound Name Substituent at Position 5 Substituent on Benzamide Key Properties
Target Compound 3-(methylsulfonyl)phenyl 4-(morpholinosulfonyl) High polarity, strong enzyme inhibition potential
Compound 18 2,3-dihydrobenzo[b][1,4]dioxin-6-yl 3-(thiomethoxy) Moderate Ca²⁺/calmodulin inhibition (IC₅₀ ~2.5 µM)
Compound 25 Thiophen-2-yl Unsubstituted benzamide Lower solubility; limited enzyme affinity
N-[5-(3-methoxyphenyl)-... 3-methoxyphenyl 4-(morpholinosulfonyl) Reduced electron-withdrawing effects vs. methylsulfonyl
Compound in 5-(methylsulfanyl) 3-(morpholinosulfonyl) Methylsulfanyl vs. methylsulfonyl alters redox stability
Compound in 4-(methylsulfonyl)phenyl 4-(pyrrolidinylsulfonyl) Pyrrolidine vs. morpholine: altered solubility and ring strain

Key Observations :

  • Electron-withdrawing groups (e.g., methylsulfonyl) enhance binding to enzymes like HDACs or Ca²⁺/calmodulin by stabilizing charge interactions .
  • Morpholine sulfonamides improve aqueous solubility compared to pyrrolidine or unsubstituted analogs .
  • Bulkier aromatic groups (e.g., naphthalen-1-ylmethyl in ) may hinder membrane permeability despite strong enzyme affinity .

Q & A

Basic Questions

What are the critical parameters for optimizing the synthesis yield and purity of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including oxadiazole ring formation and sulfonyl group introduction. Key parameters include:

  • Temperature control : Optimal cyclization of oxadiazole intermediates occurs at 80–100°C in aprotic solvents like DMSO or acetonitrile .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency during sulfonylation steps .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) achieves >95% purity, confirmed by HPLC .

Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/morpholine groups (δ 3.5–3.8 ppm) .
  • FT-IR : Confirms C=O (1680–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .

Advanced Questions

How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for MICs) to minimize inter-lab differences .
  • Structural analogs : Subtle substituent changes (e.g., methylsulfonyl vs. morpholinosulfonyl) alter target binding; validate using SAR studies .
  • Solubility effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

What advanced computational methods are suitable for predicting target interactions?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Glide predicts binding to enzymes like dihydrofolate reductase (DHFR), a common antimicrobial target .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key residues (e.g., Arg98 in DHFR) .
  • QSAR models : CoMFA/CoMSIA correlates electron-withdrawing substituents (e.g., methylsulfonyl) with enhanced bioactivity .

How can structure-activity relationship (SAR) studies guide rational design of derivatives?

Methodological Answer:

  • Oxadiazole modifications : Replace the 3-(methylsulfonyl)phenyl group with halogenated analogs (e.g., Cl, F) to enhance lipophilicity and membrane permeability .
  • Morpholine substitution : Introduce piperazine or thiomorpholine to modulate solubility and target selectivity .
  • Bioisosteric replacement : Substitute benzamide with thiazole-carboxamide to improve metabolic stability .

Data Analysis and Experimental Design

What statistical approaches validate bioactivity data in dose-response studies?

Methodological Answer:

  • Nonlinear regression : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in cytotoxicity assays .
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening datasets to prioritize lead compounds .

How should researchers design assays to evaluate off-target effects?

Methodological Answer:

  • Kinase profiling : Use PamStation®12 to screen against 140 kinases, identifying potential off-target inhibition .
  • CYP450 inhibition assays : LC-MS/MS quantifies metabolite formation (e.g., midazolam 1’-hydroxylation) to assess metabolic interference .
  • Transcriptomics : RNA-seq of treated cell lines identifies dysregulated pathways (e.g., apoptosis, oxidative stress) .

Contradiction Analysis in Mechanistic Studies

Why do some studies report apoptotic activity while others suggest necroptosis?

Methodological Answer:

  • Cell-type specificity : Apoptosis dominates in p53-wildtype cells (e.g., HCT116), whereas necroptosis occurs in caspase-8-deficient models .
  • Concentration dependence : Low doses (≤10 µM) induce apoptosis via caspase-3 activation, while high doses (>20 µM) trigger RIPK1-mediated necroptosis .
  • Assay endpoints : Confirm with Annexin V/PI flow cytometry and Western blotting for cleaved caspases/RIPK1 .

Methodological Gaps and Future Directions

What limitations exist in current synthetic routes, and how can they be addressed?

Methodological Answer:

  • Low yields in final steps : Optimize coupling reactions using HATU/DIPEA in DMF at 0°C to reduce side-product formation .
  • Scalability issues : Transition from batch to flow chemistry for sulfonylation steps, improving reproducibility and throughput .
  • Green chemistry : Replace DMSO with Cyrene™ (dihydrolevoglucosenone) as a biodegradable solvent .

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